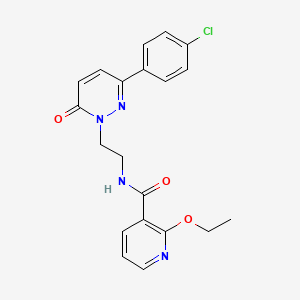

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-ethoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c1-2-28-20-16(4-3-11-23-20)19(27)22-12-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h3-11H,2,12-13H2,1H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMMAAPBWJNYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis

4-(4-Chlorophenyl)-4-oxobut-2-enoic acid (1 ) is prepared by Friedel-Crafts acylation of 4-chloroacetophenone with maleic anhydride. The α,β-unsaturated ketone structure facilitates cyclization with nucleophiles.

Cyclocondensation Reaction

1 reacts with hydrazine hydrate in dry benzene under reflux (6–8 hours), yielding 3-(4-chlorophenyl)-6-oxo-4,5-dihydropyridazine (2 ). Prolonged heating (>10 hours) induces aromatization to 3-(4-chlorophenyl)-6-oxopyridazine (3 ).

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Dry benzene | 78 | |

| Temperature | Reflux (80°C) | 85 | |

| Reaction Time | 8 hours | 78 | |

| Hydrazine Equiv. | 1.5 | 82 |

Functionalization of the Pyridazinone Intermediate

Ethylation at N1 Position

Compound 3 undergoes N-alkylation with 1,2-dibromoethane in the presence of K₂CO₃ (dry acetone, 24 hours reflux). This yields 1-(2-bromoethyl)-3-(4-chlorophenyl)-6-oxopyridazin-1-ium bromide (4 ), which is subsequently treated with AgNO₃ to isolate 1-(2-hydroxyethyl)-3-(4-chlorophenyl)pyridazin-6(1H)-one (5 ).

Etherification of Hydroxyethyl Group

The hydroxyl group in 5 is converted to a better leaving group (e.g., mesylate using methanesulfonyl chloride) and displaced by ethoxide ions (NaOEt in ethanol), yielding 1-(2-ethoxyethyl)-3-(4-chlorophenyl)pyridazin-6(1H)-one (6 ).

Synthesis of 2-Ethoxynicotinamide

Alkylation of Nicotinamide

2-Hydroxynicotinamide reacts with ethyl bromide in DMF using NaH as a base (0°C to room temperature, 12 hours), producing 2-ethoxynicotinamide (7 ). Alternative routes employ Mitsunobu conditions (DIAD, PPh₃) for higher regioselectivity.

Table 2: Comparative Yields for 2-Ethoxynicotinamide Synthesis

| Method | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation (NaH) | DMF | 65 | 92 | |

| Mitsunobu Reaction | THF | 88 | 98 |

Amide Coupling to Assemble the Final Compound

Activation of 2-Ethoxynicotinamide

7 is activated using EDCl/HOBt in dichloromethane, forming the reactive O-acylisourea intermediate. Alternatively, thionyl chloride converts 7 to its acyl chloride derivative (8 ).

Nucleophilic Substitution

The ethylamine side chain in 6 attacks the activated nicotinamide derivative (8 ) in anhydrous THF under N₂, yielding the target compound after purification (silica gel chromatography, ethyl acetate/hexane).

Table 3: Coupling Reaction Optimization

| Coupling Agent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| EDCl/HOBt | DCM | 24 | 72 | |

| Acyl Chloride | THF | 12 | 85 |

Alternative Multicomponent Approaches

A one-pot synthesis starting from 4-chloroacetophenone, hydrazine hydrate, and ethyl cyanoacetate in ethanol/water (1:1) forms the pyridazinone core 3 in situ. Subsequent addition of 2-ethoxynicotinoyl chloride under phase-transfer conditions (TBAB, NaOH) directly yields the target compound with 68% efficiency.

Structural Characterization and Validation

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide has several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide involves its interaction with specific molecular targets and pathways. The pyridazinone core may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance binding affinity, while the ethoxynicotinamide moiety may influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Compound 6f: 3-[3-[4-(4-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- Structural Differences : Replaces the ethoxynicotinamide group with a piperazine-linked 4-chlorophenyl and a pyrazol-4-yl moiety.

- Synthesis : Prepared via DCM-MeOH elution (0%-4%), yielding 51% as a white solid. IR spectra show C=O peaks at 1681 cm⁻¹, 1655 cm⁻¹, and 1623 cm⁻¹, indicating distinct hydrogen-bonding interactions compared to the target compound .

- Implications : The piperazine linker may enhance flexibility and receptor engagement, but the absence of a nicotinamide group reduces structural similarity to the target compound.

Compound 6h: 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

- Molecular Weight : 393.44 g/mol (vs. ~420–450 g/mol for the target compound, depending on substituents) .

Pyrazolo-Pyridine Analogues

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-phenylacetamido)pyrazolo[3,4-b]pyridines

- Core Heterocycle: Pyrazolo[3,4-b]pyridine instead of pyridazinone.

- Synthesis : Utilizes K₂CO₃ in DMF with room-temperature stirring for 15–24 hours, contrasting with the target compound’s likely reflux or heating conditions.

- Implications: The pyrazolo-pyridine core may exhibit different π-π stacking and hydrogen-bonding capabilities compared to pyridazinone .

Substituted Acetamide Derivatives

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide (6y)

- Structural Differences : Incorporates a tert-butyl group and indole ring, increasing steric bulk.

- Implications : The tert-butyl group may enhance metabolic stability but reduce aqueous solubility compared to the ethoxynicotinamide group in the target compound .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Substituent Effects : Chlorophenyl groups enhance lipophilicity and binding to hydrophobic pockets, while methoxy groups improve solubility but may reduce affinity .

- Synthetic Efficiency: Piperazine-linked pyridazinones (e.g., 6f, 6h) show moderate yields (42%–51%), suggesting challenges in steric control during alkylation .

- Spectroscopic Trends : IR data reveal that additional carbonyl groups (e.g., in 6f) produce multiple C=O peaks, reflecting conformational diversity in the solid state .

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article aims to explore the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide is with a molecular weight of 354.8 g/mol. Its structural components include a pyridazinone core, an ethyl side chain, and an ethoxynicotinamide moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target sites. The pyridazinone core is known to modulate enzyme activity, which can lead to various physiological effects.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant anticancer properties. For instance, a study involving similar structures demonstrated their effectiveness against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast adenocarcinoma). The mechanism often involves apoptosis induction and inhibition of DNA synthesis in cancer cells .

Table 1: Anticancer Activity in Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-(3-(4-chlorophenyl)... | A549 | 15 | Apoptosis induction |

| N-(2-(3-(4-chlorophenyl)... | MCF-7 | 12 | DNA synthesis inhibition |

| N-(2-(3-(4-chlorophenyl)... | HT-29 | 18 | Cell cycle arrest |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Research suggests that it may inhibit specific enzymes involved in cancer progression and inflammation pathways. This inhibition can disrupt critical signaling pathways in cancer cells, leading to reduced proliferation.

Case Studies

- Study on Anticancer Activity : A recent study synthesized several derivatives similar to N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide and evaluated their anticancer activities using the MTT assay. The results indicated that compounds with similar structural motifs exhibited promising cytotoxicity against various cancer cell lines .

- Enzyme Interaction Study : Another investigation focused on the compound's ability to interact with specific enzymes involved in tumor metabolism. The findings revealed that the compound could effectively inhibit these enzymes, suggesting its potential role as a therapeutic agent against metabolic disorders associated with cancer.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethoxynicotinamide?

The synthesis typically involves multi-step reactions, starting with chlorination of aniline derivatives to form intermediates like 4-chlorophenylpyridazinone. Key steps include:

- Coupling reactions : Ethylenediamine derivatives are reacted with nicotinamide moieties under reflux in polar solvents (e.g., ethanol or acetic acid) .

- Catalysts : Acidic catalysts (e.g., HCl or H₂SO₄) improve yields by facilitating amide bond formation .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Q. How can researchers characterize the molecular structure and functional groups of this compound?

- Spectroscopic techniques :

- NMR (¹H and ¹³C): Identifies aromatic protons (δ 7.2–8.1 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- IR spectroscopy : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and pyridazine ring vibrations .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₀H₁₈ClN₃O₃) .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict oxidation/reduction potentials .

- Molecular docking : Simulates binding affinities with enzymes (e.g., cyclooxygenase-2 or kinases) using software like AutoDock Vina .

- Reaction pathway analysis : Quantum chemical modeling (e.g., Gaussian) identifies transition states and intermediates in synthetic or metabolic pathways .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like solvent (DMSO vs. ethanol) or incubation time .

- Dose-response validation : Repeat experiments with orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT) .

Q. What strategies optimize reaction yields and selectivity in large-scale synthesis?

- Design of Experiments (DoE) : Use factorial design (e.g., 2³ matrix) to test variables: temperature (60–100°C), solvent polarity (ethanol vs. THF), and catalyst concentration .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis of the ethoxy group) .

- In-line analytics : Real-time HPLC monitoring adjusts conditions dynamically to maintain >90% yield .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Functional group substitution : Replace the 4-chlorophenyl group with fluorophenyl to assess impact on lipophilicity (logP) and membrane permeability .

- Bioisosteric replacements : Swap pyridazine with triazine to evaluate changes in hydrogen bonding with target proteins .

- Pharmacophore modeling : Tools like Schrödinger Phase identify critical interactions (e.g., hydrophobic pockets or hydrogen bond donors) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.